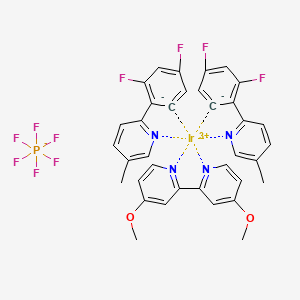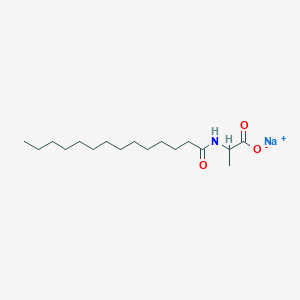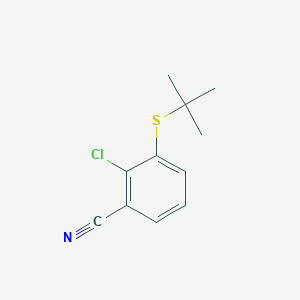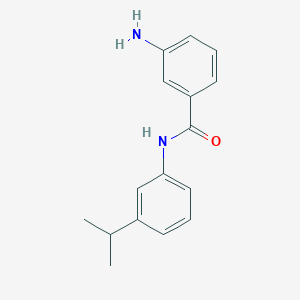![molecular formula C16H15N3O5S2 B13896655 Methyl 7-(2-methoxy-5-methylpyridin-3-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13896655.png)
Methyl 7-(2-methoxy-5-methylpyridin-3-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 7-(2-methoxy-5-methylpyridin-3-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core, a methylsulfonyl group, and a methoxy-methylpyridinyl moiety. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
The synthesis of Methyl 7-(2-methoxy-5-methylpyridin-3-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate typically involves multiple steps, including the formation of the thieno[3,2-d]pyrimidine core and subsequent functionalization. One common synthetic route involves the condensation of appropriate starting materials under controlled conditions, followed by cyclization and functional group modifications. Industrial production methods may employ optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature controls to enhance yield and purity .
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using reagents like sodium hydride or potassium carbonate.
Cyclization: Intramolecular cyclization reactions can be facilitated by catalysts like palladium or copper.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
Methyl 7-(2-methoxy-5-methylpyridin-3-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and inflammatory conditions.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Wirkmechanismus
The mechanism of action of Methyl 7-(2-methoxy-5-methylpyridin-3-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, thereby modulating biochemical pathways involved in disease processes. For example, it could inhibit the activity of kinases or other signaling molecules, leading to reduced inflammation or cell proliferation .
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, Methyl 7-(2-methoxy-5-methylpyridin-3-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate stands out due to its unique structural features and potential biological activities. Similar compounds include:
Quinolinyl-pyrazoles: These compounds share some structural similarities but differ in their core structures and functional groups.
Triazole-pyrimidine hybrids: These compounds also exhibit interesting biological activities but have different mechanisms of action and molecular targets.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research.
Eigenschaften
Molekularformel |
C16H15N3O5S2 |
|---|---|
Molekulargewicht |
393.4 g/mol |
IUPAC-Name |
methyl 7-(2-methoxy-5-methylpyridin-3-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C16H15N3O5S2/c1-8-5-9(14(23-2)17-6-8)11-12-10(25-13(11)15(20)24-3)7-18-16(19-12)26(4,21)22/h5-7H,1-4H3 |
InChI-Schlüssel |
IDKMQRLDWHFQKP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(N=C1)OC)C2=C(SC3=CN=C(N=C32)S(=O)(=O)C)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(6-Chloropyrazolo[1,5-a]pyrimidin-3-yl)-5-ethylthiophene-2-carboxylic acid](/img/structure/B13896573.png)

![Tert-butyl (1R,4R,5S)-5-(benzyloxycarbonylamino)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13896593.png)



![tert-butyl 3-(hydroxymethyl)-6-azabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B13896619.png)
![(5aS,10bR)-2-(3,5-bis(trifluoromethyl)phenyl)-4,5a,6,10b-tetrahydroindeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium tetrafluoroborate](/img/structure/B13896633.png)



![1-[(S)-2-Hydroxy-1-(phenylmethyl)ethyl]-3-(2,4,6-trimethylphenyl)-4,5-dihydro-1H-imidazolium Hexafluorophosphate](/img/structure/B13896648.png)

![2-[1-[3-(Dibenzylamino)phenyl]propyl]-1-(2-oxo-4-phenyl-1,3-oxazolidin-3-yl)butane-1,3-dione](/img/structure/B13896680.png)
